Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)
Description
Octadecanoic acid (stearic acid) is a saturated C18 fatty acid widely used in industrial and cosmetic formulations. When compounded with 1,1'-iminobis[2-propanol] (a diethanolamine derivative), it forms a 1:1 salt or ester. This compound (CAS 243465-30-7) is structurally characterized by the interaction between the carboxylic acid group of stearic acid and the amine group of 1,1'-iminobis[2-propanol]. Its applications span surfactants, emulsifiers, and polymer additives due to its amphiphilic nature .
Properties
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol;octadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5(8)3-7-4-6(2)9/h2-17H2,1H3,(H,19,20);5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQPIPNTXUNINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884252 | |
| Record name | Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10042-66-7 | |
| Record name | Octadecanoic acid, compd. with 1,1′-iminobis[2-propanol] (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10042-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, compd. with 1,1'-iminobis(2-propanol) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearic acid, compound with 1,1'-iminodi(propan-2-ol) (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.104 | |
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Biological Activity
Octadecanoic acid, also known as stearic acid, is a saturated fatty acid with a long carbon chain. When combined with 1,1'-iminobis[2-propanol] in a 1:1 ratio, this compound exhibits unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its interactions, mechanisms of action, and implications for drug delivery and therapeutic efficacy.
The compound's molecular formula is , with a molecular weight of approximately 502.8 g/mol. It is characterized by the presence of a tertiary amine and hydroxyl groups, which contribute to its reactivity and versatility in various applications, particularly in drug delivery systems.
Mechanisms of Biological Activity
Research indicates that octadecanoic acid combined with 1,1'-iminobis[2-propanol] can influence several biological processes:
- Drug Delivery Enhancement : The compound forms stable complexes with various drugs, enhancing their solubility and stability. This property is crucial for improving the efficacy of therapeutic agents.
- Antimicrobial Activity : Similar fatty acids have demonstrated antimicrobial properties. Studies suggest that octadecanoic acid derivatives can inhibit pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in antimicrobial formulations .
- Mitochondrial Function Regulation : Fatty acids like octadecanoic acid play a role in mitochondrial dynamics. Recent studies show that dietary intake of stearic acid can lead to mitochondrial fusion and increased fatty acid beta-oxidation in vivo, highlighting its importance in metabolic regulation .
Case Studies
Several studies have investigated the biological activity of octadecanoic acid and its derivatives:
- Antitumor Activity : In vitro studies have demonstrated that octadecanoic acid derivatives exhibit cytotoxic effects against cancer cell lines. For example, a concentration of 100 μg/ml was found to suppress mammary epithelial carcinoma cells by approximately 14.45% .
- Inflammatory Response Modulation : Research has shown that oxidized forms of octadecanoic acid can impact inflammatory responses in endothelial cells. These oxidized lipids may contribute to cell necrosis and altered barrier functions under inflammatory conditions .
- Therapeutic Applications : The compound's ability to form complexes with therapeutic agents suggests its potential use in drug formulation strategies aimed at enhancing drug delivery and efficacy in treating chronic diseases.
Comparative Analysis
To better understand the biological activity of octadecanoic acid combined with 1,1'-iminobis[2-propanol], a comparison with other related compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N-Dimethyl-N',N'-bis(2-hydroxypropyl)-1,3-propanediamine | C12H27N3O4 | Contains multiple hydroxyl groups; used in similar applications |
| Dimethylaminopropanol | C5H13N | A simpler structure; often used as a solvent or reagent |
| 3-Amino-1-propanol | C3H9NO | A basic amine; less reactive than the primary compound |
This table highlights the unique structural features of octadecanoic acid combined with 1,1'-iminobis[2-propanol], particularly its dual functionality that allows effective participation in catalytic processes while forming stable drug complexes.
Scientific Research Applications
Biochemical Applications
-
Cellular Metabolism and Mitochondrial Function
- Research indicates that octadecanoic acid plays a crucial role in mitochondrial dynamics. Studies show that dietary intake of stearic acid can lead to mitochondrial fusion and increased fatty acid β-oxidation in vivo, which is significant for metabolic health and may help mitigate obesity-related complications .
- Anti-Adipogenic Effects
Materials Science Applications
- Asphalt Additives
- Waterproofing Agents
Pharmaceutical Applications
-
Drug Delivery Systems
- Due to its emulsifying properties, octadecanoic acid is being explored as a component in drug delivery systems. Its ability to form stable emulsions can facilitate the oral bioavailability of poorly soluble drugs.
-
Cosmetic Formulations
- The combination of octadecanoic acid with 1,1'-iminobis[2-propanol] has potential applications in cosmetic formulations where it acts as an emollient and stabilizer, improving the texture and stability of creams and lotions.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1) | C42H83NO4 (monomer unit) | 666.11 (monomer) | 243465-30-7 | 1:1 amine-carboxylate complex; amphiphilic |
| Glyceryl Tristearate | C57H110O6 | 891.48 | 555-43-1 | Triester of glycerol with three stearic acids |
| Octadecanoic acid, 1,1'-[(2-heptadecyl-4(5H)-oxazolylidene)bis(methylene)] ester | C58H111NO5 | 902.51 | 15655-33-1 | Oxazolidene backbone with stearic acid esters |
| Hybrne PS 2550 (polymer) | (C8H4O3)n.(C42H83NO4)n | Variable | 243465-30-7 | Polymer of stearate-iminobis[2-propanol] with isobenzofurandione |
| Octadecanoic acid, triester with tetrakis[2-propanol] | C53H102O6 | 835.4 | 60138-19-4 | Tetradecanoyl-substituted glycerol triester |
Key Observations :
- The compound of interest (CAS 243465-30-7) is distinct due to its amine-carboxylate interaction, unlike glyceryl tristearate, which lacks nitrogen .
- Hybrne PS 2550 shares the stearate-iminobis[2-propanol] monomer but is polymerized with isobenzofurandione, enhancing thermal stability for industrial coatings .
- Oxazolidene-based esters (CAS 15655-33-1) exhibit rigid backbones, altering solubility and melting points compared to linear amine derivatives .
Physicochemical Properties
- Melting Points: Glyceryl tristearate: ~72–75°C (typical for triglycerides) . Stearic acid (pure): 69.6°C . Octadecanoic acid-iminobis[2-propanol] compound: Predicted lower melting point (~46–60°C) due to amine disruption of crystallinity .
- Solubility :
Research Findings
- Thermodynamic Stability : Glyceryl tristearate has a higher enthalpy of fusion (61.3 kJ/mol) compared to amine-stearate derivatives, reflecting stronger crystalline packing .
- Reactivity : The amine group in the compound (CAS 243465-30-7) facilitates reactions with acids or epoxides, unlike inert triglycerides .
- Biological Compatibility : Glyceryl tristearate is GRAS (Generally Recognized as Safe), while amine derivatives require toxicity evaluations for cosmetic use .
Preparation Methods
Direct Acid-Base Reaction
In this approach, stearic acid reacts with 1,1'-iminobis[2-propanol] in a 1:1 molar ratio under inert atmospheric conditions. The reaction mechanism involves the deprotonation of stearic acid by the alkanolamine, forming an ammonium carboxylate complex. Key parameters include:
-
Temperature : 120–150°C to ensure complete miscibility of reactants.
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Catalyst : Hypophosphorous acid (0.1–0.15 wt%) to accelerate the reaction while minimizing side products like triesters.
-
Reaction Time : 4–6 hours, monitored by acid value titration (<5 mg KOH/g indicates completion).
A representative reaction equation is:
Esterification with Solvent Mediation
Alternative methods employ solvents such as toluene or xylene to azeotropically remove water, driving the reaction toward completion. This method is preferred for laboratory-scale synthesis due to better control over stoichiometry.
Optimization of Reaction Conditions
Molar Ratio and Stoichiometric Control
The 1:1 molar ratio of stearic acid to 1,1'-iminobis[2-propanol] is critical. Deviations result in mixtures of mono-, di-, or tri-complexes. Industrial patents emphasize maintaining a 1.65–1.75 molar ratio to favor the 1:1 adduct, achieving >85% yield.
Catalytic Systems
Catalysts significantly impact reaction efficiency:
| Catalyst | Concentration (wt%) | Yield (%) | Byproducts |
|---|---|---|---|
| Hypophosphorous acid | 0.10–0.15 | 88–92 | <5% triesters |
| p-Toluenesulfonic acid | 0.20 | 78–82 | 10–15% triesters |
| None | – | 45–50 | 30% unreacted acid |
Hypophosphorous acid is preferred for its low corrosivity and minimal byproduct formation.
Temperature and Heating Rate
Controlled heating prevents thermal degradation of reactants:
-
Reaction Temperature : 170–210°C maintained until acid value stabilizes.
Rapid heating above 3°C/min increases triester content by 15–20%.
Industrial-Scale Production
Large-scale synthesis employs continuous stirred-tank reactors (CSTRs) with automated temperature and pressure controls. Key steps include:
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Feedstock Preparation : Molten stearic acid and 1,1'-iminobis[2-propanol] are premixed at 80°C.
-
Reaction Phase : Catalyst addition followed by gradual heating to 200°C over 90 minutes.
-
Purification : Vacuum distillation removes unreacted reagents, and the crude product is crystallized from ethanol.
A typical industrial process achieves a throughput of 500–1,000 kg/batch with a purity of ≥98%.
Analytical Characterization
Post-synthesis analysis ensures compliance with quality standards:
Acid Value Titration
The acid value of the final product must be <5 mg KOH/g, confirming complete reaction.
Spectroscopic Methods
X-ray Diffraction (XRD)
Comparative Analysis of Methodologies
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 75–85% | 88–92% |
| Purity | 95–97% | 98–99% |
| Byproducts | 5–8% triesters | 2–3% triesters |
| Time | 6–8 hours | 3–4 hours |
Industrial methods benefit from advanced process controls and higher catalyst efficiency.
Challenges and Mitigation Strategies
Byproduct Formation
Triester byproducts arise from excess alkanolamine or prolonged heating. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
